molecular formula C10H13N3 B14196860 N,N,2-Trimethyl-2H-indazol-4-amine CAS No. 918903-49-8

N,N,2-Trimethyl-2H-indazol-4-amine

Cat. No.: B14196860
CAS No.: 918903-49-8
M. Wt: 175.23 g/mol
InChI Key: PWHVQWNMDPPFFM-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-2H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has gained attention due to its potential use in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-2H-indazol-4-amine typically involves the reaction of 2H-indazol-4-amine with methylating agents. One common method includes the use of iodomethane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N,2-Trimethyl-2H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,2-Trimethyl-2H-indazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as it may inhibit certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-2H-indazol-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation. The exact pathways involved depend on the specific enzyme or target protein .

Comparison with Similar Compounds

  • N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
  • N-(4-Chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine

Comparison: N,N,2-Trimethyl-2H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays. For instance, the presence of additional substituents like chlorine in similar compounds can significantly alter their chemical behavior and biological activity .

Properties

CAS No.

918903-49-8

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,2-trimethylindazol-4-amine

InChI

InChI=1S/C10H13N3/c1-12(2)10-6-4-5-9-8(10)7-13(3)11-9/h4-7H,1-3H3

InChI Key

PWHVQWNMDPPFFM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2N(C)C

Origin of Product

United States

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